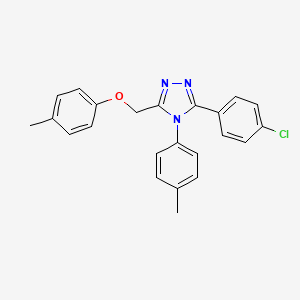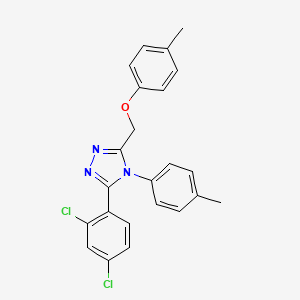
3-(4-Fluorophenyl)-2-methyl-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-2-methyl-4(3H)-pyrimidinone is an organic compound that belongs to the class of pyrimidinones. This compound features a fluorophenyl group attached to the pyrimidinone core, which imparts unique chemical and physical properties. Pyrimidinones are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-methyl-4(3H)-pyrimidinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidinone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2-methyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidinone to its dihydro form.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the fluorophenyl ring.
Scientific Research Applications
3-(4-Fluorophenyl)-2-methyl-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-2-(6-Methylpyridin-2-Yl)-5,6-Dihydro-4h-Pyrrolo[1,2-B]Pyrazole
- 2-{3-[4-(4-Fluorophenyl)-3,6-Dihydro-1(2h)-Pyridinyl]Propyl}-8-Methyl-4(3h)-Quinazolinone
Uniqueness
3-(4-Fluorophenyl)-2-methyl-4(3H)-pyrimidinone is unique due to its specific structural features, such as the presence of a fluorophenyl group and a pyrimidinone core. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
87356-53-4 |
|---|---|
Molecular Formula |
C11H9FN2O |
Molecular Weight |
204.20 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-methylpyrimidin-4-one |
InChI |
InChI=1S/C11H9FN2O/c1-8-13-7-6-11(15)14(8)10-4-2-9(12)3-5-10/h2-7H,1H3 |
InChI Key |
DWXCCMFWNHVNHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=O)N1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(3-Aminopropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12919067.png)

![N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide](/img/structure/B12919071.png)


![2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate)](/img/structure/B12919087.png)





![1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B12919121.png)
![5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12919129.png)
![3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12919130.png)
